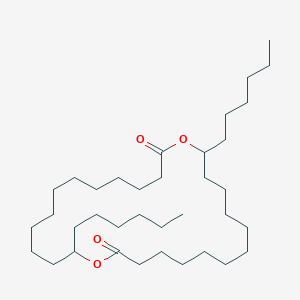
13,26-Dihexyl-1,14-dioxacyclohexacosane-2,15-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
13,26-Dihexyl-1,14-dioxacyclohexacosane-2,15-dione is a cyclic diester, specifically a macrolide, consisting of a 26-membered ring involving two ester groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 13,26-Dihexyl-1,14-dioxacyclohexacosane-2,15-dione is typically achieved through the enzymatic polymerization of 12-hydroxystearic acid using Lipase CA® in benzene. This process initially produces poly(12-hydroxystearate) with a low molecular weight. When the polymerization is continued for an extended period, the poly(12-hydroxystearate) is depolymerized into the cyclic diester .
Industrial Production Methods
化学反应分析
Types of Reactions
13,26-Dihexyl-1,14-dioxacyclohexacosane-2,15-dione primarily undergoes polymerization and depolymerization reactions. The enzymatic polymerization of 12-hydroxystearic acid leads to the formation of poly(12-hydroxystearate), which can be depolymerized into the cyclic diester .
Common Reagents and Conditions
The key reagent in the synthesis of this compound is 12-hydroxystearic acid, and the reaction is catalyzed by Lipase CA® in benzene. The reaction conditions involve maintaining the reaction mixture at an appropriate temperature and allowing sufficient time for the polymerization and subsequent depolymerization to occur .
Major Products Formed
The major product formed from the enzymatic polymerization and depolymerization of 12-hydroxystearic acid is this compound .
科学研究应用
作用机制
The mechanism of action for 13,26-Dihexyl-1,14-dioxacyclohexacosane-2,15-dione involves the enzymatic polymerization and depolymerization of 12-hydroxystearic acid. The bulky n-hexyl side groups stemming from the ring systems play a crucial role in the preferential formation of the cyclic diester .
相似化合物的比较
Similar Compounds
12-Hydroxyoleic Acid: Similar polymerization and depolymerization reactions are observed when 12-hydroxyoleic acid is treated with Lipase CA®.
12-Hydroxydodecanoic Acid: Only polymerization occurs when 12-hydroxydodecanoic acid is treated with Lipase CA®, highlighting the unique structural requirements for the formation of cyclic diesters.
Uniqueness
The uniqueness of 13,26-Dihexyl-1,14-dioxacyclohexacosane-2,15-dione lies in its ability to form a cyclic diester through enzymatic depolymerization, a property not observed in all similar compounds. This characteristic is attributed to the structural requirements due to the bulky n-hexyl side groups .
属性
CAS 编号 |
20602-43-1 |
|---|---|
分子式 |
C36H68O4 |
分子量 |
564.9 g/mol |
IUPAC 名称 |
13,26-dihexyl-1,14-dioxacyclohexacosane-2,15-dione |
InChI |
InChI=1S/C36H68O4/c1-3-5-7-21-27-33-29-23-17-13-9-11-16-20-26-32-36(38)40-34(28-22-8-6-4-2)30-24-18-14-10-12-15-19-25-31-35(37)39-33/h33-34H,3-32H2,1-2H3 |
InChI 键 |
GUXJOCNDAOVARL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC1CCCCCCCCCCC(=O)OC(CCCCCCCCCCC(=O)O1)CCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


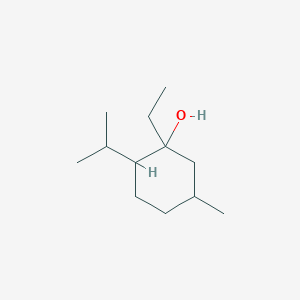
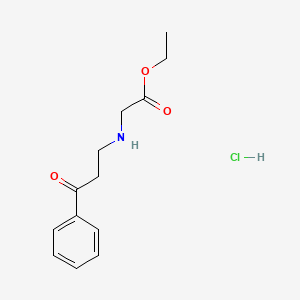
![[1-[(E)-3-phenylprop-2-enyl]piperidin-3-yl] 2-hydroxy-2,2-diphenylacetate](/img/structure/B14719795.png)
![1-[(Z)-(2-nitrophenyl)methylideneamino]-3-[(E)-(2-nitrophenyl)methylideneamino]thiourea](/img/structure/B14719800.png)
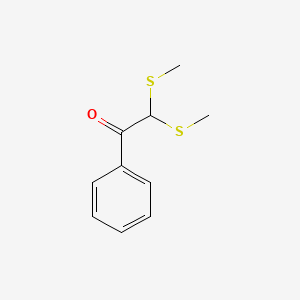
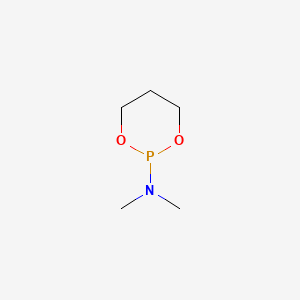
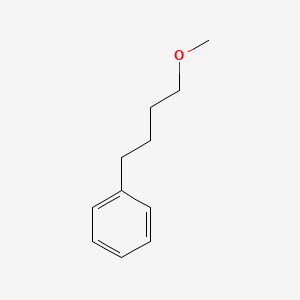
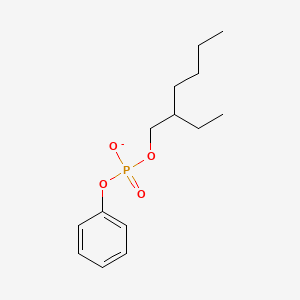
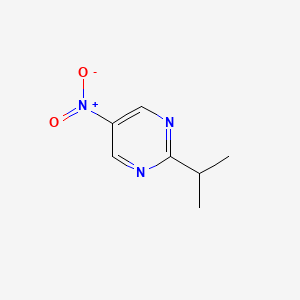

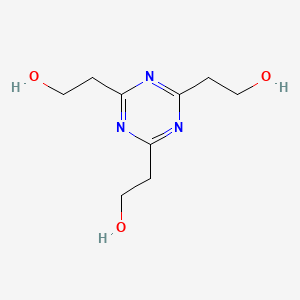
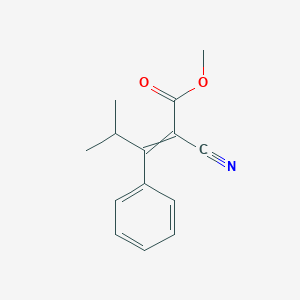
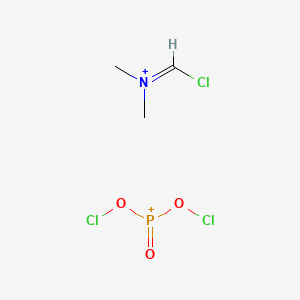
![4,4-Bis(4-{[(2-methoxyphenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14719874.png)
